N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide
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Overview
Description
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is a synthetic organic compound characterized by its unique structural features It contains a piperidine ring, a prop-2-enoyl group, and a tert-butoxycarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of a piperidine derivative. This can be achieved by reacting piperidine with an appropriate acylating agent under controlled conditions.
Introduction of the Prop-2-enoyl Group: The piperidine intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the prop-2-enoyl group.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the intermediate with tert-butyl carbazate to form the desired carbohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoyl group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine core.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the prop-2-enoyl group can participate in covalent bonding with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
N’-[1-(prop-2-enoyl)piperidin-4-yl]carbohydrazide: Lacks the tert-butoxy group, which may affect its solubility and reactivity.
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazone:
Uniqueness
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. The presence of the tert-butoxy group enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
2731010-25-4 |
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Molecular Formula |
C13H23N3O3 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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